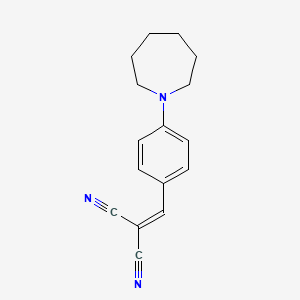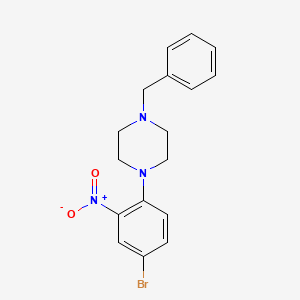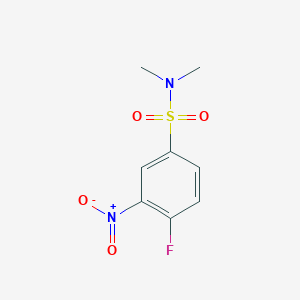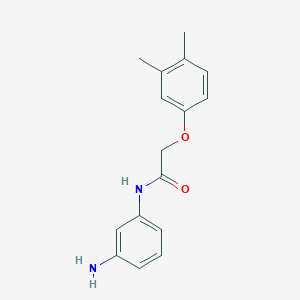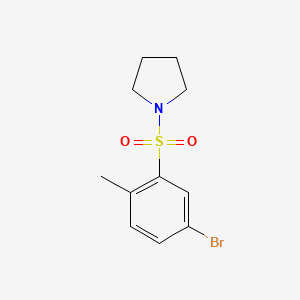
4-Fluorobenzaldehyde oxime
Descripción general
Descripción
4-Fluorobenzaldehyde is a chemical compound that has been the subject of various studies due to its potential applications in different fields, including medicinal chemistry and material science. Although the provided papers do not directly discuss 4-Fluorobenzaldehyde oxime, they provide insights into related compounds and their properties, which can be extrapolated to understand the characteristics of 4-Fluorobenzaldehyde oxime.
Synthesis Analysis
The synthesis of 4-Fluorobenzaldehyde and its derivatives has been explored through various methods. One approach involves the fluorination of 4-chlorobenzaldehyde using anhydrous KF as the fluorinating agent, with the reaction yielding 4-Fluorobenzaldehyde with a high purity of 99.5% . Another method includes the automated synthesis of 4-[18F]fluorobenzaldehyde using a commercial synthesizer, which is intended for use as a prosthetic group for amino-oxy functionalized peptide labeling . Additionally, a convenient synthesis of fluorobenzaldehydes has been reported using a KF/Ph4PBr/18-Crown-6 reagent system, which allows for the preparation of several fluorobenzaldehyde derivatives from corresponding chloro-derivatives .
Molecular Structure Analysis
The molecular structure of benzaldehyde oximes, including nitro-substituted variants, has been studied using quantum chemical calculations. These studies have provided detailed information on molecular geometry, vibrational frequencies, NMR chemical shifts, UV-vis spectra, and molecular electrostatic potentials (MEPs) . Although these studies focus on nitrobenzaldehyde oximes, similar computational methods can be applied to analyze the molecular structure of 4-Fluorobenzaldehyde oxime.
Chemical Reactions Analysis
4-Fluorobenzaldehyde has been used as a starting material in various chemical reactions. For instance, it has been involved in the synthesis of indazoles via condensation with hydrazine, demonstrating its reactivity and potential for creating heterocyclic compounds . The oxidation of substituted 4-fluorobenzaldehydes has also been applied in the syntheses of fluorinated phenols, showcasing the versatility of 4-fluorobenzaldehyde in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Fluorobenzaldehyde and its derivatives can be inferred from studies on related compounds. For example, the crystal structures and hydrogen-bonding patterns of methoxybenzaldehyde oxime derivatives have been analyzed, providing insights into the solid-state properties of oxime compounds . The radiochemical synthesis of 4-[18F]fluorobenzaldehyde has been optimized, indicating the stability and suitability of this compound for use in radiochemical applications .
Aplicaciones Científicas De Investigación
1. Bioconjugation
- Summary of the application : Oxime ligation, a type of bioorthogonal conjugation reaction, has been used for the preparation of bioconjugates, including polymer-proteins, peptide dendrimers, oligonucleo-peptides, glycoconjugates, protein–protein probes, 18F-PET tracers, and hydrogels .
- Methods of application : The oxime ligation is a reaction between a nucleophilic aminooxy group (H2N–O–R) and an electrophilic carbonyl group (e.g. aldehyde/ketone). It is typically carried out in aqueous media and catalyzed by aniline or phenylenediamine derivates .
- Results or outcomes : The oxime ligation is a reliable and versatile conjugation technique due to the mild reaction conditions, the high chemoselectivity, and the hydrolytic stability of the oxime bond .
2. Medicinal Chemistry
- Summary of the application : Oximes are renowned for their widespread applications as organophosphate (OP) antidotes, drugs, and intermediates for the synthesis of several pharmacological derivatives .
- Methods of application : Oximes act as antidotes against nerve agents by reactivating the enzyme—acetylcholinesterase (AChE) .
- Results or outcomes : Common oxime-based reactivators or nerve antidotes include pralidoxime, obidoxime, HI-6, trimedoxime, and methoxime, among which pralidoxime is the only FDA-approved drug .
3. Bioconjugation to Disulfide-Rich Peptides
- Summary of the application : The oxime ligation has been used for rapid bioconjugation to disulfide-rich peptides .
- Methods of application : This strategy supports regiospecific control, oxidative folding, production of stable aminooxy-precursors for on-demand modification, and complete ligation within 5 minutes .
- Results or outcomes : This method overcomes the limitations of the oxime ligation with disulfide-rich peptides/proteins and time-sensitive applications .
4. Organic Synthesis
- Summary of the application : Oxime ethers are versatile precursors in organic synthesis .
- Methods of application : The cyclization and metal-catalyzed cross-coupling reactions of oxime ethers are highlighted .
- Results or outcomes : This review is a survey of the literature describing synthetic applications of oxime ethers .
5. Antibiotics
- Summary of the application : Oxime-based cephalosporins have emerged as an important class of drugs with improved efficacy and a broad spectrum of anti-microbial activity against Gram-positive and Gram-negative pathogens .
- Methods of application : Among the several oxime-based derivatives, cefuroxime, ceftizoxime, cefpodoxime, and cefmenoxime are the FDA-approved oxime-based antibiotics .
- Results or outcomes : These antibiotics have shown improved efficacy and a broad spectrum of anti-microbial activity .
6. Rapid Bioconjugation to Disulfide-Rich Peptides
- Summary of the application : The oxime ligation has been used for rapid bioconjugation to disulfide-rich peptides .
- Methods of application : This strategy supports regiospecific control, oxidative folding, production of stable aminooxy-precursors for on-demand modification, and complete ligation within 5 minutes .
- Results or outcomes : This method overcomes the limitations of the oxime ligation with disulfide-rich peptides/proteins and time-sensitive applications .
7. Organic Synthesis
- Summary of the application : Oxime ethers are versatile precursors in organic synthesis .
- Methods of application : The cyclization and metal-catalyzed cross-coupling reactions of oxime ethers are highlighted .
- Results or outcomes : This review is a survey of the literature describing synthetic applications of oxime ethers .
8. Antibiotics
- Summary of the application : Oxime-based cephalosporins have emerged as an important class of drugs with improved efficacy and a broad spectrum of anti-microbial activity against Gram-positive and Gram-negative pathogens .
- Methods of application : Among the several oxime-based derivatives, cefuroxime, ceftizoxime, cefpodoxime and cefmenoxime are the FDA approved oxime-based antibiotics .
- Results or outcomes : These antibiotics have shown improved efficacy and a broad spectrum of anti-microbial activity .
Safety And Hazards
4-Fluorobenzaldehyde oxime is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Direcciones Futuras
While specific future directions for 4-Fluorobenzaldehyde oxime are not mentioned in the search results, it’s known that oxime esters, including 4-Fluorobenzaldehyde oxime, are emerging as first-line building blocks in modern heterocyclic chemistry . They can be easily prepared and act as efficient directing groups for the C–H activation reaction in aromatic or vinylic systems to construct new C–N bonds .
Propiedades
IUPAC Name |
(NE)-N-[(4-fluorophenyl)methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO/c8-7-3-1-6(2-4-7)5-9-10/h1-5,10H/b9-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKSLWXDUJVTHE-WEVVVXLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluorobenzaldehyde oxime | |
CAS RN |
588-95-4, 7304-35-0, 459-23-4 | |
| Record name | 4-Fluorobenzaldehyde oxime, Z- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Fluorobenzaldehyde oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007304350 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Z)-p-fluorobenzaldehyde oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.754 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | p-Fluorobenzaldehyde oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Fluorobenzaldehyde oxime | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4E5N38TPU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



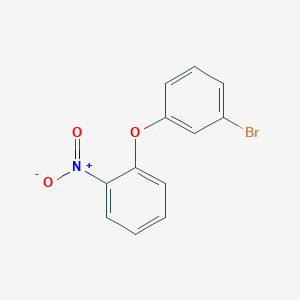
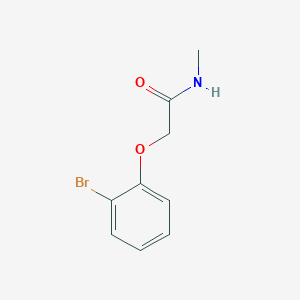



![3-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B1336236.png)

![Ethyl 3-[(4-acetamidophenyl)sulfanylmethyl]-5-amino-4-cyanothiophene-2-carboxylate](/img/structure/B1336240.png)
